Home > Products > Screening Compounds P99733 > 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide - 327069-63-6

4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide

Catalog Number: EVT-3262137
CAS Number: 327069-63-6
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317)

Compound Description: T0901317 is a benzenesulfonamide derivative initially identified as a liver X receptor (LXR) agonist. Research revealed it also acts as a high-affinity synthetic ligand for both Retinoic acid receptor-related orphan receptors (RORα and RORγ), modulating their transactivation activity and impacting hepatic gluconeogenesis and lipid metabolism. []

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (Sulfamethazine)

Compound Description: Sulfamethazine, a sulfonamide antibiotic, is widely used in veterinary medicine. It exhibits antibacterial activity by disrupting folic acid synthesis in bacteria. [, , , , ]

4-Amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide (Sulfamethoxazole)

Compound Description: Sulfamethoxazole is another sulfonamide antibiotic that disrupts bacterial folic acid synthesis. It is often combined with trimethoprim to enhance efficacy. [, ]

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (Sulfathiazole)

Compound Description: Sulfathiazole is a sulfonamide antibacterial agent known for its historical use in topical applications. It acts by inhibiting bacterial growth through interference with folate synthesis. [, ]

N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (2e)

Compound Description: 2e is a potent and orally bioavailable β3-adrenergic receptor agonist. It demonstrates high selectivity for the human β3 receptor over β1 and β2 subtypes, making it a promising candidate for metabolic disorders. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

Compound Description: OSU-03012, a celecoxib derivative, functions as a phosphoinositide-dependent kinase-1 (PDK1) inhibitor. It exhibits anti-cancer properties, particularly in thyroid cancer, by affecting cell proliferation, AKT phosphorylation, and Y-box binding protein-1 (YB-1) activity. [, ]

2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131)

Compound Description: INT131 is a benzenesulfonamide derivative recognized as a partial agonist of the peroxisome proliferator-activated receptor γ (PPARγ), a target for type 2 diabetes mellitus (T2DM) treatment. INT131 exhibits insulin-sensitizing effects without the adverse side effects associated with full PPARγ agonists. []

4-Amino-N-(2,6-Dimethylphenyl)Phthalimide (ADD213063)

Compound Description: ADD213063 demonstrates potent anticonvulsant activity, particularly against maximal electroshock seizures (MES), with a favorable safety profile in animal models. Its mechanism of action may involve modulation of neurotransmitter systems. []

Classification

This compound belongs to the broader category of benzenesulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties. It is specifically classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring.

Synthesis Analysis

The synthesis of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with p-nitrobenzenesulfonyl chloride, which serves as a sulfonamide precursor.
  2. Reaction with Amines: The nitro group is reduced to an amino group through catalytic hydrogenation or chemical reduction methods. In this case, diethylamine is introduced to form the diethylamino derivative.
  3. Formation of Sulfonamide: The reaction between the amine and the sulfonyl chloride leads to the formation of the sulfonamide bond.
  4. Purification: The final product is typically purified through crystallization or chromatography.

Technical parameters such as temperature, pressure, and solvent choice can significantly influence yield and purity. For example, maintaining a controlled temperature during hydrogenation can optimize reaction kinetics and minimize by-products .

Molecular Structure Analysis

The molecular structure of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide can be described as follows:

  • Molecular Formula: C14_{14}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight: Approximately 282.39 g/mol
  • Structural Features:
    • An aromatic benzene ring substituted with an amino group at one position and a diethylamino group at another.
    • A sulfonamide functional group (-SO2_2NH2_2) attached to the benzene ring.

The compound exhibits specific geometric configurations due to the presence of double bonds and steric hindrance from the diethylamino substituent, which affects its reactivity and interaction with biological targets .

Chemical Reactions Analysis

4-Amino-N-[4-(diethylamino)phenyl]benzenesulfonamide participates in various chemical reactions:

  1. Acid-Base Reactions: The sulfonamide nitrogen can act as a weak base, allowing it to form salts with strong acids.
  2. Nucleophilic Substitution: The amino groups can undergo nucleophilic substitution reactions, making the compound versatile for further derivatization.
  3. Hydrogenation Reactions: The compound can be subjected to hydrogenation under specific conditions to modify its functional groups or improve its pharmacological properties .
Mechanism of Action

The mechanism of action for 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide largely depends on its biological target. It is believed to inhibit certain enzymes or receptors involved in disease pathways:

  • Enzyme Inhibition: This compound may act as an inhibitor for carbonic anhydrase enzymes, which play critical roles in various physiological processes. Inhibiting these enzymes can lead to therapeutic effects in conditions like glaucoma or certain cancers .
  • Cellular Uptake: Its structure allows for effective cellular uptake, which enhances its bioavailability and therapeutic efficacy.

Data from studies indicate that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide include:

  • Melting Point: Approximately 140-142 °C.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide (DMSO), indicating good bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Spectroscopic analysis (e.g., NMR, IR) reveals characteristic peaks corresponding to functional groups present within the molecule, aiding in its identification and purity assessment .

Applications

The applications of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide span various fields:

  1. Pharmaceutical Development: Due to its enzyme inhibition properties, it is being explored as a potential drug candidate for treating conditions like glaucoma and certain cancers.
  2. Biochemical Research: It serves as a tool for studying enzyme mechanisms and cellular processes.
  3. Synthetic Chemistry: The compound can be used as a building block for synthesizing more complex molecules or drug candidates.
Medicinal Chemistry Applications in Carbonic Anhydrase (CA) Inhibition

Historical Development of Benzenesulfonamide-Based CA Inhibitors

The discovery of Prontosil's antibacterial properties in 1932 marked the first therapeutic application of sulfonamides, but their CA inhibitory potential was recognized serendipitously when patients developed metabolic acidosis—a consequence of CA inhibition. This observation redirected research toward developing benzenesulfonamides as targeted CA inhibitors. The unsubstituted benzenesulfonamide moiety (R–SO₂NH₂) emerged as the minimal pharmacophore for zinc coordination, while para-substitutions (e.g., amino, acetamido, ureido groups) significantly modulated potency and isoform selectivity. Early drugs like acetazolamide (introduced in the 1950s) established the clinical utility of CA inhibition for glaucoma and edema but exhibited non-selective inhibition across all 12 catalytically active human CA isoforms, leading to off-target effects. This limitation drove research into para-substituted derivatives, culminating in compounds like 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide, designed to exploit both zinc coordination and active site topology [1] [9].

Table 1: Evolution of Key Benzenesulfonamide CA Inhibitors

CompoundKey Structural FeatureClinical Milestone
Prontosil (1932)Azo-linked sulfonamide prodrugFirst sulfonamide antibacterial
Acetazolamide (1953)Unsubstituted thiadiazole-sulfonamideFirst CA inhibitor; systemic use for glaucoma
Dorzolamide (1995)Thiophane ring tailFirst topical (eye drop) CA inhibitor
SLC-0111 (Phase I/II)Ureido linker with 4-fluorophenyl tailFirst tumor-targeted CA IX inhibitor
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamideDual amino/diethylamino para-substitutionPreclinical SAR optimization candidate

Mechanism of Zinc Ion Coordination by Sulfonamide Functionalities

Carbonic anhydrases feature a conserved catalytic zinc ion coordinated by three histidine residues (His94, His96, His119 in hCA II) and a water molecule/hydroxide ion. Benzenesulfonamide inhibitors bind via deprotonation of the -SO₂NH₂ group, generating the -SO₂NH⁻ anion, which displaces the zinc-bound water/hydroxide. This results in tetrahedral coordination of the zinc ion by the three histidine imidazoles and the sulfonamide nitrogen. Crystallographic studies confirm that the negatively charged nitrogen atom forms a bond with Zn²⁺ (distance ~2.0–2.2 Å), while sulfonyl oxygen atoms hydrogen-bond with Thr199 (conserved in most isoforms) and Gln92. For 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide, this primary interaction anchors the molecule, allowing the para-substituents to engage with hydrophobic and hydrophilic regions of the active site cleft [1] [4] [8].

Role of 4-Amino and Diethylamino Substituents in Active Site Binding

The 4-amino group on the sulfonamide-bearing ring serves dual functions:

  • Hydrogen Bonding: The -NH₂ group donates hydrogen bonds to backbone carbonyls or side-chain residues (e.g., Asn67 in CA I, Gln92 in CA II) at the active site entrance, enhancing affinity.
  • Electronic Modulation: Electron donation from the amino group increases the electron density of the sulfonamide nitrogen, strengthening zinc coordination.

Conversely, the diethylamino group on the opposing phenyl ring engages the hydrophobic "mid-active" site region (e.g., Val121, Phe131, Leu198 in CA II). Its branched ethyl chains create optimal steric bulk for van der Waals interactions without inducing clashes. X-ray crystallography of analogous diazobenzenesulfonamides reveals that such para-dialkylamino groups adopt a tilted orientation relative to the phenyl ring plane, maximizing contact with hydrophobic residues. This dual-substitution architecture enables simultaneous zinc coordination (via sulfonamide), hydrophilic interactions (via 4-amino group), and hydrophobic anchoring (via diethylamino group), contributing to nanomolar affinities observed in thermal shift assays [1] [2] [8].

Structure-Activity Relationship (SAR) Studies on Para-Substituted Benzenesulfonamides

Systematic modifications of the para-position on both rings of benzenesulfonamides reveal critical determinants of potency and isoform selectivity:

Table 2: SAR of Para-Substituents in Benzenesulfonamide CA Inhibitors

Sulfonamide Ring Substituent (R1)Opposite Ring Substituent (R2)Optimal IsoformKI (nM)Key Observation
H-N(Et)₂CA I42–85 [1]Moderate CA I selectivity
NH₂-N(Et)₂CA I38–56 [1]Enhanced CA I affinity over unsubstituted
NH₂Cyclic amines (e.g., pyrrolidine)CA I/II15–82 [2]Nanomolar potency; ring size-dependent
SO₂NH₂-N(Et)₂CA II250–500 [9]Reduced potency vs. amino derivatives
CONH₂-N(Et)₂CA XII>10,000 [2]Inactive for most isoforms

Key findings include:

  • Electron-Donating Groups (e.g., -NH₂): Enhance zinc affinity by increasing sulfonamide nitrogen nucleophilicity. Derivatives like 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide exhibit 3–5-fold lower KI for CA I compared to unsubstituted analogs [1] [8].
  • Steric Effects: Bulky substituents (e.g., tert-butyl) reduce affinity for cytosolic isoforms (CA I/II) but may enhance selectivity for tumor-associated CA IX/XII with larger active sites.
  • Secondary vs. Primary Sulfonamides: N-substitution of the sulfonamide group (-SO₂NH-R) abolishes activity due to loss of zinc-coordination ability.

"Tail Approach" Design Strategies for Isoform Selectivity Enhancement

The "tail approach" involves appending diverse moieties to the para-position of benzenesulfonamides via linkers, targeting isoform-specific residues beyond the conserved zinc site:

  • Rigid vs. Flexible Tails: Incorporation of rigid cyclic linkers (e.g., 1,3,5-triazine) improves selectivity by restricting conformational freedom, enabling optimal positioning in CA IX/XII. For example, triazine-linked benzenesulfonamides achieve >100-fold selectivity for CA IX over CA II (KI = 38.8 nM vs. >10,000 nM) [7] [9].
  • Charged Tails: Quaternary ammonium groups enhance binding to CA I (via Glu162 salt bridge) but reduce penetration across biological membranes.
  • Hydrophobic Extensions: Aryl/alkyl "tails" like the diethylamino group in 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide exploit hydrophobic sub-pockets in CA I/II. This moiety increases ΔTm by 2.5°C in thermal shift assays, indicating stabilized binding [1] [2] [5].

Table 3: Tail Modifications and Selectivity Profiles

Tail TypeExample CompoundCA Isoform Affinity (KI)Selectivity Ratio (CA I/II vs. IX/XII)
Linear alkyl4-(Amino)benzenesulfonamide with -C₄H₉CA II: 48 nM; CA IX: 210 nM0.23 (IX/II) [5]
Heterocyclic (coumarin)Coumarin-sulfonamide hybridCA IX: 8.8 nM; CA II: 880 nM100 (IX/II) [9]
SpirocyclicSpirocyclopropane-benzenesulfonamideCA XII: 3.5 nM; CA II: 420 nM120 (XII/II) [7]
Diethylamino-phenyl4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamideCA I: 56 nM; CA II: 84 nM1.5 (I/II) [1]

Thermodynamic Profiling of Inhibitor Binding via Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics by measuring heat changes during inhibitor-enzyme interactions. Studies on benzenesulfonamides reveal:

  • Entropy-Driven Binding: Compounds with hydrophobic tails (e.g., diethylamino group) exhibit positive ΔS values due to desolvation of hydrophobic surfaces and release of water molecules from the active site upon binding.
  • Enthalpy-Entropy Compensation: Strong zinc coordination (favorable ΔH) often accompanies reduced conformational freedom (unfavorable ΔS). For 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide, ITC data indicates ΔG = -9.8 kcal/mol, ΔH = -5.2 kcal/mol, and -TΔS = -4.6 kcal/mol, demonstrating balanced enthalpic and entropic contributions [1] [8].
  • Isoform-Specific Thermodynamics: CA I binding typically shows higher entropy contributions than CA II due to a larger hydrophobic sub-pocket accommodating bulky tails.

Table 4: Thermodynamic Parameters of Benzenesulfonamide Binding to CA Isoforms

CompoundCA IsoformΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Kd (nM)
4-AminobenzenesulfonamideCA I-8.9-7.1-1.8500 [8]
4-AminobenzenesulfonamideCA II-10.2-9.5-0.712 [8]
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamideCA I-9.8-5.2-4.656 [1]
Diazobenzenesulfonamide (pyrrolidine)CA I-10.5-6.0-4.515 [2]

Properties

CAS Number

327069-63-6

Product Name

4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide

IUPAC Name

4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C16H21N3O2S/c1-3-19(4-2)15-9-7-14(8-10-15)18-22(20,21)16-11-5-13(17)6-12-16/h5-12,18H,3-4,17H2,1-2H3

InChI Key

MLJBRPLNMODUQX-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.